Technical Guide: Synthesis and Characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Guide: Synthesis and Characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. This document details a reliable synthetic protocol and outlines the expected analytical data for the characterization of the title compound.
Introduction
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-iodophenylboronic acid pinacol ester, is an important organoboron compound. The presence of both a boronic ester and an iodo group on the same aromatic ring makes it a versatile bifunctional reagent. The boronic ester moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The iodo substituent provides a handle for a variety of other transformations, including further cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This dual reactivity allows for the sequential and regioselective elaboration of the phenyl ring, making it a valuable tool in the synthesis of polysubstituted aromatic compounds.
Synthesis
The synthesis of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. This method involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.
Reaction Scheme
The general reaction scheme for the Miyaura borylation of 1,3-diiodobenzene is as follows:
Caption: General reaction scheme for the Miyaura borylation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,3-Diiodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 1,3-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the flask via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₆BIO₂ |
| Molecular Weight | 330.07 g/mol |
| Melting Point | 58-62 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | t | 1H | Ar-H (meta to I and B) |
| ~7.85 | ddd | 1H | Ar-H (ortho to B, para to I) |
| ~7.65 | ddd | 1H | Ar-H (ortho to I, para to B) |
| ~7.15 | t | 1H | Ar-H (ortho to I and B) |
| 1.34 | s | 12H | -C(CH₃ )₄ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~143.5 | Ar-C -B |
| ~138.0 | Ar-C -H |
| ~134.5 | Ar-C -H |
| ~129.5 | Ar-C -H |
| ~94.5 | Ar-C -I |
| ~84.0 | C (CH₃)₂ |
| ~24.8 | C(C H₃)₂ |
Mass Spectrometry (MS)
| m/z | Assignment |
| 330 | [M]⁺ |
| 203 | [M - I]⁺ |
| 100 | [C₆H₄BO₂]⁺ |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: A typical experimental workflow for the synthesis.
Catalytic Cycle of Miyaura Borylation
The Miyaura borylation proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Miyaura borylation.
Applications in Drug Development and Research
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility is particularly evident in the following areas:
-
Suzuki-Miyaura Cross-Coupling: The boronic ester functionality is a key participant in Suzuki-Miyaura reactions, allowing for the formation of biaryl structures, which are common motifs in many pharmaceutical compounds.
-
Sequential Cross-Coupling: The presence of the iodo group allows for subsequent cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl systems.
-
Medicinal Chemistry: This building block is used in the synthesis of novel small molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
-
Materials Science: The ability to form extended conjugated systems makes this compound useful in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials.
Safety and Handling
-
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture and oxidizing agents.
This technical guide provides a solid foundation for the synthesis and characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile building block.
